CALPAIN INHIBITOR VII CALPAIN INHIBITOR VII
Brand Name: Vulcanchem
CAS No.: 100241-76-7
VCID: VC0012699
InChI: InChI=1S/C22H34ClN3O3/c1-14(2)10-17(24)21(28)26-19(11-15(3)4)22(29)25-18(20(27)13-23)12-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13,24H2,1-4H3,(H,25,29)(H,26,28)/t17-,18-,19-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N
Molecular Formula: C22H34ClN3O3
Molecular Weight: 424 g/mol

CALPAIN INHIBITOR VII

CAS No.: 100241-76-7

Main Products

VCID: VC0012699

Molecular Formula: C22H34ClN3O3

Molecular Weight: 424 g/mol

CALPAIN INHIBITOR VII - 100241-76-7

CAS No. 100241-76-7
Product Name CALPAIN INHIBITOR VII
Molecular Formula C22H34ClN3O3
Molecular Weight 424 g/mol
IUPAC Name (2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Standard InChI InChI=1S/C22H34ClN3O3/c1-14(2)10-17(24)21(28)26-19(11-15(3)4)22(29)25-18(20(27)13-23)12-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13,24H2,1-4H3,(H,25,29)(H,26,28)/t17-,18-,19-/m0/s1
Standard InChIKey NRFVADAUOSMEBM-FHWLQOOXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N
Sequence LLF
PubChem Compound 11517450
Last Modified Nov 11 2021
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